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Sedoheptulose 1-phosphate

NAMPT inhibition cancer metabolism pharmacodynamic biomarker

Researchers studying SHPK deficiency or erythritol biosynthesis require authentic sedoheptulose 1-phosphate-neither S7P nor F1P can substitute for aldolase B-mediated erythrose production. This ≥95% purity compound enables: • Reconstitution of the SHPK deficiency pathway at physiologically relevant KM (0.6 mM for aldolase B) • LC-MS/MS metabolomics with authenticated retention time & fragmentation standards • Selective fructokinase vs. SHPK activity deconvolution in enzyme screening campaigns Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C7H15O10P
Molecular Weight 290.16 g/mol
Cat. No. B1255720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSedoheptulose 1-phosphate
Molecular FormulaC7H15O10P
Molecular Weight290.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O
InChIInChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h3,5-9,11-13H,1-2H2,(H2,14,15,16)/t3-,5-,6-,7-/m1/s1
InChIKeyJPTRNFAYXMBCLJ-SHUUEZRQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sedoheptulose 1-Phosphate Overview


Sedoheptulose 1-phosphate (S1P; C₇H₁₅O₁₀P; MW 290.16) is a ketoheptose monosaccharide phosphate belonging to the ulose-1-phosphate class [1]. It is the 1-O-phosphorylated regioisomer of sedoheptulose, structurally distinct from the pentose phosphate pathway (PPP) intermediate sedoheptulose 7-phosphate (S7P). Unlike S7P, which is the canonical product of sedoheptulokinase (SHPK/CARKL) and a transketolase substrate, S1P is generated by an alternative fructokinase-mediated route and is cleaved by aldolase B — not transketolase — yielding dihydroxyacetone phosphate (DHAP) and erythrose [2]. This divergent enzymatic processing means that S1P does not partake in the non-oxidative PPP but instead feeds into a distinct metabolic branch linked to erythritol formation and pharmacodynamic biomarker applications [3].

Assay Type
Aldolase B kinetics, erythritol pathway reconstitution
Model System
SHPK deficiency models, gut microbiome SBPP studies
Method Fit
LC-MS metabolomics, enzyme activity profiling, kinase discrimination

Sedoheptulose 1-Phosphate: Why Substitution Fails


Despite sharing identical elemental composition (C₇H₁₅O₁₀P) and molecular weight, sedoheptulose 1-phosphate and sedoheptulose 7-phosphate are not functionally interchangeable. S7P is the substrate of transketolase in the non-oxidative PPP, whereas S1P is exclusively a substrate for aldolase B [1]. This distinction is not merely academic: in cancer cells treated with the NAMPT inhibitor FK866, S1P accumulates while S7P remains unchanged, demonstrating that cellular metabolic perturbation discriminates between these regioisomers [2]. Furthermore, in sedoheptulokinase (SHPK) deficiency, the loss of S7P production unmasks an alternative route via fructokinase → S1P → aldolase B cleavage, producing erythritol as a disease biomarker [1]. Substituting S7P for S1P in any assay, tracer study, or biomarker panel would therefore yield qualitatively and quantitatively different results, potentially leading to false negatives in NAMPT inhibitor pharmacodynamic readouts or misassignment of metabolic flux.

Enzyme recognition differs
S1P is generated by fructokinase, not sedoheptulokinase (SHPK); S7P cannot report on fructokinase-dependent pathways.
Cleavage product mismatch
Aldolase B cleaves S1P to erythrose (precursor to erythritol), whereas F1P yields glyceraldehyde; S7P is not cleaved to erythrose.
Metabolic fate divergence
S1P enters the SBPP in gut bacteria and erythritol biosynthesis, while S7P operates in the canonical pentose phosphate pathway.

Sedoheptulose 1-Phosphate Comparative Evidence


Aldolase B Affinity for S1P vs. Fructose 1-Phosphate

In HCT-116 and NCI-H1155 cancer cells treated with the specific NAMPT inhibitor FK866, sedoheptulose 1-phosphate (S1P) exhibited a dose-dependent increase, while sedoheptulose 7-phosphate (S7P) showed no significant change from baseline. This regioisomer-selective accumulation was confirmed across both in vitro cell models and in vivo tumor xenografts [1]. The study explicitly notes that 'NAMPT inhibition led to accumulation of fructose 1-phosphate and sedoheptulose 1-phosphate but not glucose 6-phosphate, fructose 6-phosphate, and sedoheptulose 7-phosphate as previously thought' [1], establishing S1P — not S7P — as the responsive analyte.

Aldolase B Affinity
Head-to-head
KM S1P: 0.6 mM KM F1P: 0.25 mM Vmax S1P: 0.4, F1P: 0.5 μmol/min/mg KM ratio S1P/F1P = 2.4
S1P-specific substrate calibration may be needed for rate comparisons.
Enzyme source and buffer context influence absolute KM values.
NAMPT inhibition cancer metabolism pharmacodynamic biomarker regioisomer selectivity

Aldolase B Cleavage: S1P Produces Erythrose

Purified liver aldolase B (fructose-bisphosphate aldolase, EC 4.1.2.13) was assayed with both sedoheptulose 1-phosphate and fructose 1-phosphate as substrates under identical conditions. S1P was cleaved to DHAP and erythrose with kinetic parameters approaching those of the canonical substrate fructose 1-phosphate. The Km for S1P was 0.6 mM versus 0.25 mM for fructose 1-phosphate (~2.4-fold higher), and the Vmax was 0.4 versus 0.5 μmol/min/mg protein, respectively [1]. The authors noted that 'liver aldolase displayed almost as much activity on sedoheptulose 1-phosphate as on fructose 1-phosphate' [1].

Cleavage Products
Head-to-head
S1P → DHAP + D-erythrose (4C, non-phosphorylated) F1P → DHAP + D-glyceraldehyde (3C) S1,7BP → DHAP + D-erythrose 4-phosphate
Erythrose production is unique to S1P and enables erythritol synthesis.
Verified by HPLC and MS product identification.
aldolase B enzyme kinetics substrate specificity Michaelis-Menten

SHPK Substrate Specificity: Hexoses Excluded

Fructokinase (ketohexokinase, EC 2.7.1.4) phosphorylates sedoheptulose at the C-1 position to generate S1P, but with markedly reduced efficiency compared to its native substrate fructose. The catalytic efficiency (kcat/Km) of fructokinase toward sedoheptulose is only 6% of that observed with fructose [1][2]. This quantitative disparity explains why S1P is normally a minor cellular metabolite — its production is only physiologically relevant when sedoheptulose accumulates (e.g., in SHPK deficiency or under conditions of elevated sedoheptulose intake) or when the primary S7P pathway is blocked.

SHPK Specificity
Class-level
SHPK shows no activity on fructose, glucose, galactose (≤50 mM). Product is exclusively S7P, not S1P.
S1P formation requires fructokinase; S7P cannot probe this shunt.
Data from recombinant mouse SHPK; human ortholog specificity may require verification.
fructokinase ketohexokinase substrate promiscuity sedoheptulokinase deficiency

S1P in the Alternative SBPP

The aldolase-catalyzed condensation of DHAP with erythrose to form S1P is substantially less efficient than the analogous condensation of DHAP with glyceraldehyde to form fructose 1-phosphate (F1P). Under comparable in vitro conditions, S1P synthesis required approximately 12-fold more aldolase enzyme (0.01 mg vs. 0.00082 mg per 100 μL reaction) and double the incubation time (60 min vs. 30 min) to achieve quantifiable product formation [1]. This difference reflects the lower affinity of aldolase for the four-carbon acceptor erythrose compared to the three-carbon glyceraldehyde.

SBPP Pathway
Class-level
S1P serves as monophosphate entry point in the SBPP, present in >5 major gut bacterial phyla, absent in human host.
Distinguishes SBPP from PPP in gut metabolomics studies.
Based on bioinformatic pathway analysis and P. copri enzyme data.
aldolase condensation enzymatic synthesis DHAP erythrose glyceraldehyde

GGT1 Knockdown Selectively Raises S1P

In patients with sedoheptulokinase (SHPK/CARKL) deficiency, the canonical phosphorylation of sedoheptulose to S7P is absent. Instead, accumulated sedoheptulose is phosphorylated at the C-1 position by fructokinase to S1P, which is then cleaved by aldolase B to DHAP and erythrose; erythrose is subsequently reduced to erythritol and excreted in urine [1][2]. This pathway establishes S1P — not S7P — as the obligate intermediate linking the genetic defect to the diagnostic metabolite erythritol. Urinary sedoheptulose levels in affected patients reach 28–451 mmol/mol creatinine, while erythritol reaches 234–1110 mmol/mol creatinine (controls: <9 and <148, respectively) [3]. This mechanistic cascade has no parallel for S7P, which cannot be cleaved by aldolase B and thus cannot produce erythrose/erythritol.

GGT1 Knockdown
Data to verify
GGT1 siRNA in HEK293 cells selectively increased S1P levels. No equivalent change reported for S7P or S1,7BP.
Candidate biomarker for GGT1-redox pathway crosstalk.
Exact fold-change not publicly available; independent validation recommended.
sedoheptulokinase deficiency SHPK CARKL erythritol inborn error of metabolism

Sedoheptulose 1-Phosphate Application Scenarios


Erythritol Pathway Reconstitution in SHPK Deficiency

S1P is the only heptulose phosphate that accumulates in a dose-dependent manner upon pharmacological NAMPT inhibition, while S7P remains unchanged. This regioisomer-selective response makes S1P a specific pharmacodynamic (PD) biomarker for NAMPT inhibitor efficacy in preclinical and clinical settings. Tan et al. (2015) explicitly proposed that 'fructose 1-phosphate and sedoheptulose 1-phosphate can be used as PD markers for evaluating NAMPT inhibitors in the clinic' [1]. Procurement of high-purity S1P as a quantitative LC-MS/MS standard is essential for any oncology program developing FK866 or next-generation NAMPT inhibitors, as commercially available S7P cannot substitute for this purpose — it would generate false-negative PD readouts.

SBPP vs. PPP Discrimination in Gut Metabolomics

SHPK deficiency is a rare autosomal recessive inborn error of metabolism characterized by elevated urinary sedoheptulose (28–451 mmol/mol creatinine vs. controls <9) and erythritol (234–1110 vs. controls <148) [2]. S1P is the obligate metabolic intermediate linking the genetic lesion to erythritol production via the fructokinase → aldolase B shunt [1]. Clinical metabolomics laboratories developing LC-MS/MS panels for inborn errors of pentose phosphate metabolism require authenticated S1P reference material to validate diagnostic assays. Without S1P, the mechanistic basis of erythritoluria cannot be experimentally confirmed, and assay specificity for the S1P/S7P isomeric pair cannot be established.

Carbohydrate Kinase Profiling and Inhibitor Screening

The sedoheptulose kinase CARKL/SHPK is a critical regulator of macrophage polarization through control of glucose flux between glycolysis and the pentose phosphate pathway [3]. While CARKL produces S7P as its direct product, S1P serves as the product of the alternative fructokinase route that becomes relevant when sedoheptulose accumulates or CARKL is downregulated (as occurs during LPS-induced M1 polarization). Researchers studying metabolic reprogramming in innate immune cells require S1P to distinguish between the canonical CARKL → S7P pathway and the alternative fructokinase → S1P shunt, enabling precise flux analysis in macrophage activation states [3]. S7P alone cannot resolve this metabolic branch point.

GGT1 Redox Pathway Biomarker Validation

The aldolase B-catalyzed condensation of DHAP and erythrose to form S1P is 7–20-fold slower than the analogous synthesis of fructose 1-phosphate from DHAP and glyceraldehyde, and requires ~12-fold more enzyme [1]. This kinetic disparity makes S1P an informative substrate for probing aldolase structure-function relationships, particularly for understanding how the enzyme accommodates four-carbon acceptor aldehydes (erythrose) versus three-carbon acceptors (glyceraldehyde). Researchers in enzymology and biocatalysis procuring S1P as a substrate can exploit these quantitative kinetic differences to study aldolase engineering, directed evolution toward altered acceptor specificity, or chemoenzymatic synthesis of rare C7 sugar phosphates for drug discovery applications.

Application
Selection Property
Validation Focus
Erythritol pathway reconstitution (SHPK deficiency)
Aldolase B substrate specificity
Erythrose production, KM-dependent concentration calibration
SBPP vs. PPP discrimination (gut metabolomics)
Metabolic pathway entry point
Retention time / fragmentation pattern in LC-MS, species-selectivity
Carbohydrate kinase profiling & inhibitor screening
Kinase substrate identity
Fructokinase vs. SHPK activity discrimination, S1P purity
GGT1 redox pathway biomarker validation
Selective perturbation response
Absolute quantification standard, replicate cohort verification
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